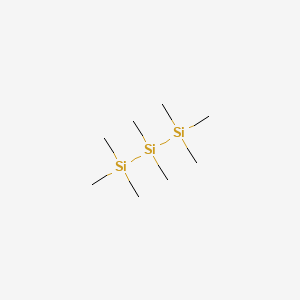
Octamethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octamethyltrisilane can be synthesized through the reaction of chlorosilanes with methylchlorosilanes. This reaction typically occurs under an inert atmosphere and requires the use of organic base catalysts . The general reaction can be represented as follows:
[ \text{Cl-Si(CH}_3\text{)}_3 + \text{Cl-Si(CH}_3\text{)}_2\text{H} \rightarrow \text{(CH}_3\text{)}_3\text{Si-O-Si(CH}_3\text{)}_2\text{O-Si(CH}_3\text{)}_3 ]
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Octamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Octamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants.
Industry: Acts as a surfactant, lubricant, and anti-foaming agent in various industrial processes
Wirkmechanismus
The mechanism of action of octamethyltrisilane involves its interaction with molecular targets through its siloxane bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby exerting its effects. The pathways involved include the modification of surface properties and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisiloxane: Similar in structure but with two silicon atoms.
Decamethyltetrasiloxane: Contains four silicon atoms and has higher molecular weight.
Dodecamethylpentasiloxane: Contains five silicon atoms and is used in similar applications.
Uniqueness
Octamethyltrisilane is unique due to its optimal balance of molecular weight and chemical stability. Its low surface tension and viscosity make it particularly useful in applications requiring rapid spreading and uniform coating .
Eigenschaften
CAS-Nummer |
3704-44-7 |
|---|---|
Molekularformel |
C8H24Si3 |
Molekulargewicht |
204.53 g/mol |
IUPAC-Name |
dimethyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C8H24Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |
InChI-Schlüssel |
DDIMPUQNMJIVKL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















